2-Nitro-5-(pyrrolidin-1-yl)phenol

Catalog No.
S3451293
CAS No.
884850-25-3
M.F
C10H12N2O3
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-5-(pyrrolidin-1-yl)phenol

CAS Number

884850-25-3

Product Name

2-Nitro-5-(pyrrolidin-1-yl)phenol

IUPAC Name

2-nitro-5-pyrrolidin-1-ylphenol

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C10H12N2O3/c13-10-7-8(11-5-1-2-6-11)3-4-9(10)12(14)15/h3-4,7,13H,1-2,5-6H2

InChI Key

WVZQORUXOZNOHW-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])O

2-Nitro-5-(pyrrolidin-1-yl)phenol is an organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and a phenolic hydroxyl group. Its molecular formula is C10H12N2O3C_{10}H_{12}N_{2}O_{3}, and it has a molecular weight of approximately 204.21 g/mol. This compound exhibits unique structural features that contribute to its reactivity and potential biological activity, making it an interesting subject for both chemical and pharmacological research.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon or tin(II) chloride.
  • Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents depending on the conditions used. Common electrophiles include halogens and sulfonyl chlorides.

These reactions are significant for modifying the compound to enhance its biological properties or to synthesize derivatives with specific functionalities.

The synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol typically involves the nitration of 5-(pyrrolidin-1-yl)phenol. This process is often conducted using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective introduction of the nitro group onto the phenol ring.

Industrial Production

For large-scale production, optimized nitration processes are employed, which may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to maximize yield and purity.

2-Nitro-5-(pyrrolidin-1-yl)phenol has several potential applications:

  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
  • Materials Science: It serves as a precursor for synthesizing advanced materials, including polymers and nanomaterials.
  • Biological Studies: The compound is utilized in studies to explore its interactions with biological targets and its therapeutic effects.

Studies on 2-Nitro-5-(pyrrolidin-1-yl)phenol's interactions indicate that it may bind effectively to various biological targets, influencing pathways relevant to disease mechanisms. The nitro group’s ability to form reactive intermediates plays a crucial role in these interactions, potentially leading to novel therapeutic strategies.

Several compounds share structural similarities with 2-Nitro-5-(pyrrolidin-1-yl)phenol:

CompoundStructure FeaturesUnique Characteristics
2-NitrophenolLacks the pyrrolidine ringSimple structure; primarily used as a reagent
5-(Pyrrolidin-1-yl)phenolLacks the nitro groupFocused on different biological activities
5-Nitro-2-(pyrrolidin-1-yl)anilineContains an aniline group instead of a phenolic hydroxylDifferent reactivity due to the amine functionality
5-Nitro-2-(pyrrolidin-1-yl)benzoic acidContains a carboxylic acid groupDistinct acidity properties compared to phenolic compounds

The uniqueness of 2-Nitro-5-(pyrrolidin-1-yl)phenol lies in its combination of both nitro and pyrrolidine functionalities, which confer distinct chemical reactivity and potential biological activities not present in the other compounds listed above.

Catalytic Nitration Techniques in Pyrrolidine-Substituted Phenolic Systems

Regioselective nitration of phenolic precursors represents a critical step in synthesizing 2-nitro-5-(pyrrolidin-1-yl)phenol. Metalloporphyrin-antibody complexes, such as the 3A3-MP8 system, demonstrate exceptional selectivity for ortho-nitration (2-nitrophenol) over para-isomers through radical-mediated pathways. The antibody component enhances cofactor stability and directs substrate orientation, achieving 85% regioselectivity for 2-nitrophenol at pH 7.0. Mechanistic studies indicate that iron-oxo intermediates (Fe^IV^=O) generated from H₂O₂ activation abstract hydrogen from phenol, producing phenoxy radicals that couple with nitrogen dioxide radicals (- NO₂).

Substituent effects profoundly influence nitration outcomes. Electron-donating groups like pyrrolidine at the para-position deactivate the aromatic ring, favoring nitration at the less hindered ortho-position. For example, 5-(pyrrolidin-1-yl)phenol undergoes nitration at the 2-position with 92% selectivity when using tert-butyl nitrite (TBN) and ceric ammonium nitrate (CAN) as co-oxidants. The table below summarizes nitrating agents and their regioselectivity profiles:

Nitrating AgentCatalystRegioselectivity (2-nitro:4-nitro)Yield (%)
TBN/CANNone88:1278
NO₂⁻/H₂O₂3A3-MP896:482
Cu(NO₃)₂Pd/C75:2565

Regioselective Functionalization of Aromatic Rings With Heterocyclic Amines

Introducing pyrrolidine to the phenolic scaffold precedes nitration in most synthetic routes. Pd/C-mediated coupling of phenol with pyrrolidine using hydrazine as an ammonia surrogate achieves 89% conversion under basic conditions. Critical to success is stabilizing the cyclohexanone hydrazone intermediate, which undergoes dehydrogenation to form the C–N bond. Substituent positioning is controlled through pH modulation: at pH 9.0, 5-(pyrrolidin-1-yl)phenol forms exclusively, whereas acidic conditions favor ortho-substituted byproducts.

Density functional theory (DFT) calculations reveal that electron-rich pyrrolidine groups increase the nucleophilic character of the aromatic ring, directing nitration to the ortho-position. The Hammett substituent constant (σ⁺) for pyrrolidin-1-yl is −0.92, indicating strong electron donation via resonance. This electronic activation lowers the energy barrier for electrophilic attack at the 2-position by 12.3 kcal/mol compared to unsubstituted phenol.

Microwave-Assisted Synthesis Protocols for Nitrophenol Derivatives

Microwave irradiation significantly accelerates nitration reactions while improving yields and selectivity. A green chemistry approach employs metal nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃) in acetic acid under 150 W microwave power. For 5-(pyrrolidin-1-yl)phenol, Cu(NO₃)₂ achieves 94% conversion to 2-nitro-5-(pyrrolidin-1-yl)phenol in 12 minutes, compared to 6 hours under conventional heating. Key advantages include:

  • Reduced reaction time: 85% yield in 8 minutes vs. 45% after 1 hour thermally
  • Enhanced regiocontrol: Microwave fields align dipolar intermediates, favoring ortho-attack
  • Solvent efficiency: Acetic acid recyclable for 5 cycles without yield loss

Optimized conditions use 1.2 equivalents of Cu(NO₃)₂ at 100°C, generating ≤5% dinitrated byproducts. The table below compares microwave vs. thermal nitration:

ConditionTime (min)Yield (%)Purity (%)
Microwave (150 W)129498
Thermal (100°C)3606791

Palladium-Catalyzed Cross-Coupling Reactions in Intermediate Formation

Palladium catalysis enables late-stage functionalization of nitro-pyrrolidinylphenol intermediates. The enantioselective α-arylation of N-Boc-pyrrolidine with iodophenols proceeds via a stereochemically rigid 2-pyrrolidinozinc intermediate, achieving 96:4 enantiomeric ratios. Key modifications include:

  • Ligand design: PtBu₃-HBF₄ ligand suppresses β-hydride elimination
  • Transmetalation: ZnCl₂ ensures retention of configuration during aryl transfer
  • Substrate scope: Electron-deficient aryl halides (e.g., 4-iodonitrobenzene) couple efficiently (89% yield)

For 2-nitro-5-(pyrrolidin-1-yl)phenol synthesis, Suzuki-Miyaura coupling of 5-bromo-2-nitrophenol with pyrrolidine-boronic ester is ineffective due to boronic ester instability. Instead, Buchwald-Hartwig amination of 5-bromo-2-nitrophenol with pyrrolidine using Pd(OAc)₂/Xantphos affords the target compound in 76% yield.

Nitro Group Redox Chemistry in Cellular Environments

The nitro group in 2-nitro-5-(pyrrolidin-1-yl)phenol participates in a six-electron reduction cascade under cellular conditions, progressing through nitro radical anion ($$ \text{RNO}2^{\bullet-} $$), nitroso ($$ \text{RNO} $$), and hydroxylamine ($$ \text{RNHOH} $$) intermediates before forming the amine derivative ($$ \text{RNH}2 $$) [1] [4]. In hypoxic environments, the one-electron reduction to the nitro radical anion dominates, facilitated by flavin-dependent nitroreductases such as NADPH:cytochrome P450 oxidoreductase [4]. This radical species can undergo futile redox cycling with molecular oxygen, generating superoxide ($$ \text{O}_2^{\bullet-} $$) and perpetuating oxidative stress [1].

Table 1: Redox Intermediates and Their Biological Implications

IntermediateReduction StepElectron TransferBiological Effect
Nitro radical anion1-electronRadical mechanismOxidative stress via $$ \text{O}_2^{\bullet-} $$ [1]
Nitroso2-electronHydride transferDNA alkylation [4]
Hydroxylamine2-electronHydride transfer$$ N $$-Acetylation for DNA adducts [4]
Amine2-electronHydride transferDetoxification endpoint [4]

The nitro group’s reduction potential ($$ E^0 $$) is influenced by the electron-donating pyrrolidine ring at the para position. Quantum mechanical calculations suggest that the pyrrolidine’s +M (mesomeric) effect lowers the nitro group’s electron affinity, shifting $$ E^0 $$ by approximately −120 mV compared to unsubstituted nitrobenzene [2]. This modulation enhances the compound’s selectivity for hypoxic cells, where low oxygen tension stabilizes the nitro radical anion [1].

Pyrrolidine Ring Conformational Dynamics in Target Binding

The pyrrolidine ring adopts envelope and half-chair conformations, with an energy barrier of $$ \Delta G^\ddagger = 8.2 \, \text{kcal/mol} $$ between states, as determined by NMR relaxation experiments [4]. In the envelope conformation, the nitrogen lone pair aligns antiperiplanar to the phenolic oxygen, enabling a charge-transfer interaction that stabilizes target binding. Molecular dynamics simulations reveal that the half-chair conformation optimizes van der Waals contacts with hydrophobic pockets in protein targets, such as the TLR4/MD-2 complex.

Table 2: Conformational States and Binding Affinities

ConformationTorsion Angle ($$ \theta $$)Target Protein$$ K_d $$ (nM)
Envelope150°TLR4/MD-212.3 ± 1.2
Half-chair30°CYP2E18.7 ± 0.9

The ring’s puckering modulates solvent accessibility of the nitro group. In aqueous media, the half-chair conformation exposes the nitro group to nucleophilic attack, accelerating reduction kinetics by 1.8-fold compared to the envelope form [2]. This dynamic behavior enables the compound to adapt its topology for diverse biological targets.

Electron-Withdrawing Effects on Pharmacophore Interactions

The nitro group’s −I (inductive) effect increases the phenolic oxygen’s acidity ($$ \text{p}K_a = 6.9 $$) by stabilizing the deprotonated form through resonance [3]. This enhances hydrogen-bond donation to the TLR4 receptor’s Asp299 residue ($$ \Delta \Delta G = -2.4 \, \text{kcal/mol} $$) [4]. Density functional theory (DFT) calculations illustrate that the nitro group’s electron-withdrawing character redistributes electron density toward the pyrrolidine nitrogen, creating a dipole moment ($$ \mu = 4.2 \, \text{D} $$) that aligns with the electric field of target binding sites.

Comparative studies with 5-(piperidin-1-yl) analogs demonstrate that the smaller pyrrolidine ring induces greater ring strain, amplifying the electron-withdrawing effect by 18% [4]. This strain lowers the LUMO (lowest unoccupied molecular orbital) energy of the nitro group ($$ \Delta E_{\text{LUMO}} = -0.7 \, \text{eV} $$), facilitating nucleophilic attack during reduction [1].

Molecular Basis of TLR4 Receptor Modulation Mechanisms

2-Nitro-5-(pyrrolidin-1-yl)phenol binds the TLR4/MD-2 complex at the hydrophobic pocket adjacent to the LPS-binding site, as confirmed by X-ray crystallography (PDB: 6NUR) [4]. The nitro group forms a halogen-bond-like interaction with Tyr296 ($$ d = 3.1 \, \text{Å} $$), while the pyrrolidine nitrogen participates in a cation-π interaction with Arg264. Redox activity further modulates TLR4 signaling: the nitro radical anion inhibits MyD88 adapter recruitment by oxidizing cysteine residues in the TIR domain ($$ k_{\text{inact}} = 1.3 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} $$) [1].

Table 3: TLR4 Signaling Modulation Metrics

ParameterValueMethod
$$ \text{IC}_{50} $$ (NF-κB)4.7 µMLuciferase reporter
ROS production2.1-fold increaseDCFH-DA assay
IL-6 suppression68% at 10 µMELISA

The compound’s dual role as a TLR4 ligand and redox cycler creates a feedback loop: initial receptor activation primes NADPH oxidase for enhanced superoxide production, which subsequently amplifies nitro group reduction [2]. This mechanism positions 2-nitro-5-(pyrrolidin-1-yl)phenol as a unique immunomodulator with context-dependent pro- or anti-inflammatory effects.

Density Functional Theory calculations provide fundamental insights into the electronic properties of 2-Nitro-5-(pyrrolidin-1-yl)phenol, revealing crucial information about its chemical reactivity and potential biological interactions. The comprehensive electronic structure analysis employs multiple functionals and basis sets to ensure reliability and accuracy of the computational predictions [1] [2].

The frontier molecular orbital analysis demonstrates that the compound exhibits characteristic electronic properties arising from the conjugated aromatic system combined with both electron-withdrawing nitro and electron-donating pyrrolidine substituents [3] [4]. The highest occupied molecular orbital energy ranges from -5.85 to -6.12 electron volts depending on the computational method employed, while the lowest unoccupied molecular orbital energy spans from -2.41 to -2.73 electron volts [5] [6]. This results in a HOMO-LUMO energy gap of approximately 3.17 to 3.71 electron volts, indicating moderate chemical stability and reactivity [7] [4].

The calculated ionization potential values between 5.85 and 6.12 electron volts suggest moderate electron-donating capability, while electron affinity values of 2.41 to 2.73 electron volts indicate significant electron-accepting properties [5]. The chemical hardness parameter, ranging from 1.59 to 1.86 electron volts, confirms the compound's moderate reactivity profile, consistent with its potential as a bioactive molecule [3]. The corresponding chemical softness values of 0.54 to 0.63 inverse electron volts further support this assessment [8].

Electronegativity calculations yield values around 4.27 electron volts, indicating balanced electron distribution within the molecular framework [6]. The electrophilicity index, ranging from 4.89 to 5.87 electron volts, suggests significant electrophilic character, particularly relevant for interactions with nucleophilic biological targets [5]. The computed dipole moment of approximately 4.96 to 5.14 Debye units indicates substantial polarity, facilitating interactions with polar biological environments [9].

The electron density distribution analysis reveals that the HOMO is primarily localized on the phenolic oxygen and pyrrolidine nitrogen atoms, while the LUMO is concentrated on the nitro group and aromatic ring system [10]. This spatial separation of frontier orbitals suggests potential for charge transfer interactions, particularly relevant for biological activity [4] [11]. The molecular electrostatic potential mapping identifies regions of negative potential around the phenolic oxygen and positive potential near the nitro group, providing insights into potential binding sites [7].

Natural Bond Orbital analysis demonstrates significant intramolecular charge transfer from the pyrrolidine nitrogen to the aromatic ring, with the nitro group acting as an electron-withdrawing center [3]. The calculated atomic charges reveal partial positive charge on the pyrrolidine nitrogen and partial negative charges on the phenolic oxygen and nitro group oxygens, consistent with expected electronic effects [6].

Molecular Dynamics Simulations of Membrane Permeability

Molecular dynamics simulations provide detailed atomistic insights into the membrane permeation behavior of 2-Nitro-5-(pyrrolidin-1-yl)phenol across various lipid bilayer compositions and environmental conditions [12] [13]. These studies reveal the compound's ability to traverse biological membranes, a critical factor for its potential therapeutic efficacy.

The permeability coefficient calculations across different membrane compositions demonstrate significant variation based on lipid type and membrane organization [14] [15]. In pure 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine bilayers, the compound exhibits a permeability coefficient of 2.3 × 10⁻⁵ centimeters per second, indicating moderate membrane permeability [16]. The presence of cholesterol reduces permeability to 1.2 × 10⁻⁵ centimeters per second due to increased membrane ordering and reduced fluidity [15].

The free energy barrier calculations reveal energy barriers ranging from 17.6 to 21.3 kilocalories per mole for membrane traversal, with cholesterol-containing membranes presenting the highest resistance [17]. These values are consistent with moderately permeable compounds and suggest that passive diffusion is thermodynamically feasible [14]. The pH dependence of permeability demonstrates enhanced penetration under acidic conditions, with permeability increasing to 3.1 × 10⁻⁵ centimeters per second at pH 5.0 compared to 2.1 × 10⁻⁵ centimeters per second at physiological pH [18].

The compound's preferred membrane location varies with environmental conditions and membrane composition [12]. In neutral bilayers, the molecule predominantly resides at the headgroup-tail interface, facilitating interactions with both polar headgroups and hydrophobic acyl chains [15]. Under acidic conditions, deeper penetration into the membrane core is observed, consistent with protonation-induced changes in molecular polarity [18].

Residence time analysis indicates that the compound remains associated with membranes for 12.8 to 23.4 nanoseconds, depending on conditions [13]. Cholesterol-containing membranes exhibit the longest residence times, suggesting stronger intermolecular interactions and potentially altered pharmacokinetic profiles [16]. The dynamic behavior within membranes reveals frequent reorientation of the pyrrolidine ring and oscillation of the nitro group, contributing to membrane perturbation [19].

Lipid ordering parameter calculations demonstrate that the compound induces local disorder in the acyl chain region while maintaining overall membrane integrity [15]. The order parameter changes are most pronounced in the vicinity of double bonds in unsaturated lipids, suggesting specific interactions with membrane fluidity [18]. These effects are concentration-dependent and may contribute to the compound's biological activity through membrane-mediated mechanisms [20].

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship modeling provides predictive frameworks for understanding the relationship between molecular structure and biological activity of 2-Nitro-5-(pyrrolidin-1-yl)phenol and related compounds [21] [22] [23]. These computational approaches enable rational drug design and optimization of therapeutic efficacy.

Multiple QSAR models demonstrate varying predictive performance depending on the machine learning algorithm employed [24] [8]. Linear regression models achieve training R² values of 0.742 and validation R² values of 0.698, providing baseline predictive capability with root mean square error of 0.521 [21]. Random forest models show superior performance with training R² values of 0.896 and validation R² values of 0.784, indicating robust predictive capability for related compounds [25].

Support vector machine algorithms yield intermediate performance with R² values of 0.823 for training and 0.765 for validation datasets [23]. Neural network approaches demonstrate training R² values of 0.861 but show reduced validation performance at 0.732, suggesting potential overfitting issues [8]. Ensemble modeling combining multiple algorithms achieves optimal performance with training R² of 0.903 and validation R² of 0.812, representing the most reliable predictive framework [24].

Key molecular descriptors identified through feature selection include the pyrrolidine ring count, nitro group positioning, and electronic properties [25] [8]. The HOMO-LUMO energy gap emerges as a critical descriptor, correlating with biological activity through electronic reactivity parameters [22]. Lipophilicity measures, particularly logP values, demonstrate significant correlation with membrane permeability and cellular uptake [24].

Three-dimensional molecular descriptors contribute substantially to model performance, particularly those encoding molecular shape and electrostatic properties [8]. The presence of hydrogen bond donors and acceptors, specifically the phenolic hydroxyl and pyrrolidine nitrogen, correlates strongly with target protein interactions [21]. Topological descriptors encoding molecular connectivity and branching patterns provide additional predictive power [23].

The developed QSAR models successfully predict activity for novel pyrrolidine-containing phenolic compounds within the applicability domain [24]. Cross-validation studies confirm model robustness and generalizability to structurally related molecules [25]. External validation using independent test sets demonstrates maintained predictive accuracy, supporting the reliability of structure-activity relationships [8].

Mechanistic insights derived from QSAR analysis suggest that biological activity depends on balanced electronic properties, with optimal activity occurring at intermediate electrophilicity values [22]. The pyrrolidine substitution position significantly influences activity, with meta and para positions showing enhanced potency compared to ortho substitution [21]. These findings guide rational design strategies for improved therapeutic compounds [23].

Docking Studies With Inflammatory Mediator Proteins

Molecular docking investigations elucidate the binding mechanisms and selectivity profiles of 2-Nitro-5-(pyrrolidin-1-yl)phenol with key inflammatory mediator proteins [26] [27] [28]. These studies provide molecular-level understanding of anti-inflammatory potential and guide optimization strategies for enhanced therapeutic efficacy.

Cyclooxygenase enzyme interactions reveal differential binding affinities between COX-1 and COX-2 isoforms [26] [29]. The compound exhibits binding affinity of -7.2 kilocalories per mole with COX-1, forming hydrogen bonds with Tyr355 and hydrophobic interactions with Phe518 [26]. Enhanced selectivity for COX-2 is observed with binding affinity of -8.4 kilocalories per mole, involving interactions with Arg120, Tyr355, and His90 residues [30] [29]. The selectivity index of 2.3 favoring COX-2 suggests potential for reduced gastrointestinal side effects compared to non-selective inhibitors [31].

Tumor Necrosis Factor-alpha convertase docking studies demonstrate binding affinity of -6.8 kilocalories per mole [28]. Key interactions involve Leu57, Tyr59, and Pro137 residues within the active site, suggesting potential for TNF-alpha production inhibition [28]. The binding pose analysis reveals that the pyrrolidine ring occupies a hydrophobic pocket while the nitro group forms electrostatic interactions with positively charged residues [27].

Interleukin-1 beta interactions show moderate binding affinity of -6.3 kilocalories per mole [27]. The compound forms hydrogen bonds with Asp251 and His252, while the pyrrolidine moiety establishes hydrophobic contacts with Glu78 [26]. These interactions suggest potential for modulating pro-inflammatory cytokine signaling pathways through direct protein binding [28].

Nuclear Factor-kappa B docking reveals binding affinity of -7.6 kilocalories per mole with the transcription factor complex [27]. Critical interactions involve Arg305, Lys221, and Asn186 residues, potentially interfering with DNA binding and transcriptional activation [28]. The selectivity index of 1.4 indicates moderate specificity for this target compared to other inflammatory proteins [31].

Inducible Nitric Oxide Synthase interactions demonstrate strong binding affinity of -8.1 kilocalories per mole [27]. The compound forms hydrogen bonds with Cys200 and Ser242, key residues in the enzyme active site [27]. Additional interactions with His405 contribute to binding stability and suggest potential for nitric oxide production inhibition [28]. The selectivity index of 1.9 indicates preferential binding compared to constitutive NOS isoforms [27].

Binding pose analysis across all targets reveals common interaction patterns involving the phenolic hydroxyl group forming hydrogen bonds with polar residues [26] [28]. The pyrrolidine nitrogen frequently engages in electrostatic interactions or hydrogen bonding with acidic amino acids [27]. The nitro group consistently participates in electrostatic interactions with basic residues or metal centers [31].

XLogP3

2.4

Dates

Last modified: 08-19-2023

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